molecular formula C3H9N3OS B12844097 (S)-2-Amino-3-mercaptopropanehydrazide

(S)-2-Amino-3-mercaptopropanehydrazide

Katalognummer: B12844097
Molekulargewicht: 135.19 g/mol
InChI-Schlüssel: IQIYDJRAZKPGKO-UWTATZPHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-3-mercaptopropanehydrazide is an organic compound characterized by the presence of an amino group, a mercapto group, and a hydrazide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-mercaptopropanehydrazide typically involves the reaction of (S)-2-Amino-3-mercaptopropanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

  • Dissolving (S)-2-Amino-3-mercaptopropanoic acid in a suitable solvent such as ethanol.
  • Adding hydrazine hydrate to the solution.
  • Heating the mixture under reflux conditions for several hours.
  • Cooling the reaction mixture and isolating the product by filtration or crystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-Amino-3-mercaptopropanehydrazide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3-mercaptopropanehydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-3-mercaptopropanehydrazide involves its interaction with various molecular targets. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

    (S)-2-Amino-3-mercaptopropanoic acid: Shares the mercapto and amino groups but lacks the hydrazide group.

    Hydrazine derivatives: Compounds containing the hydrazide group but differing in other functional groups.

Uniqueness: (S)-2-Amino-3-mercaptopropanehydrazide is unique due to the combination of its amino, mercapto, and hydrazide groups, which confer distinct reactivity and potential applications. This combination allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C3H9N3OS

Molekulargewicht

135.19 g/mol

IUPAC-Name

(2S)-2-amino-3-sulfanylpropanehydrazide

InChI

InChI=1S/C3H9N3OS/c4-2(1-8)3(7)6-5/h2,8H,1,4-5H2,(H,6,7)/t2-/m1/s1

InChI-Schlüssel

IQIYDJRAZKPGKO-UWTATZPHSA-N

Isomerische SMILES

C([C@H](C(=O)NN)N)S

Kanonische SMILES

C(C(C(=O)NN)N)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.